
1,2-Dimethoxy-3-tricosylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-3-tricosylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two methoxy groups (-OCH₃) attached to the benzene ring at the 1 and 2 positions, and a long tricosyl chain (C₂₃H₄₇) attached at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-tricosylbenzene typically involves the alkylation of a dimethoxybenzene precursor with a tricosyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the dimethoxybenzene and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2-Dimethoxy-3-tricosylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tricosyl chain can be reduced to form shorter alkyl chains or alkanes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of 1,2-dimethoxy-3-tricosylbenzaldehyde or 1,2-dimethoxy-3-tricosylbenzoic acid.
Reduction: Formation of 1,2-dimethoxy-3-alkylbenzene or 1,2-dimethoxy-3-alkane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1,2-Dimethoxy-3-tricosylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of 1,2-Dimethoxy-3-tricosylbenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the long tricosyl chain can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s biological activity and its ability to interact with cellular components.
相似化合物的比较
Similar Compounds
1,2-Dimethoxybenzene: Lacks the long tricosyl chain, making it less lipophilic.
1,3-Dimethoxy-2-tricosylbenzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Dimethoxy-4-tricosylbenzene: Similar structure but with the tricosyl chain at the 4 position.
Uniqueness
1,2-Dimethoxy-3-tricosylbenzene is unique due to the specific positioning of the methoxy groups and the long tricosyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.
属性
CAS 编号 |
144464-85-7 |
|---|---|
分子式 |
C31H56O2 |
分子量 |
460.8 g/mol |
IUPAC 名称 |
1,2-dimethoxy-3-tricosylbenzene |
InChI |
InChI=1S/C31H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29-27-25-28-30(32-2)31(29)33-3/h25,27-28H,4-24,26H2,1-3H3 |
InChI 键 |
SNFWIWAXIZHDEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
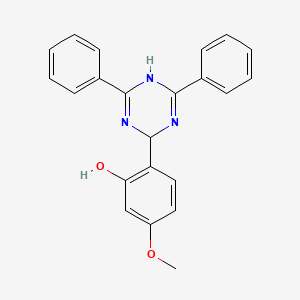

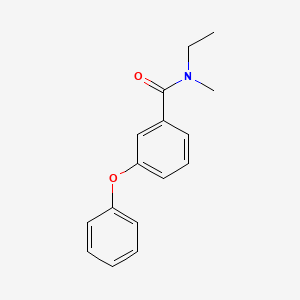
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
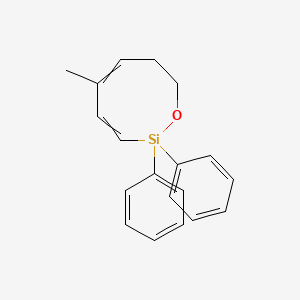
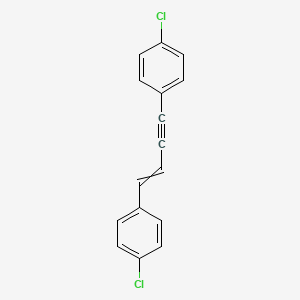
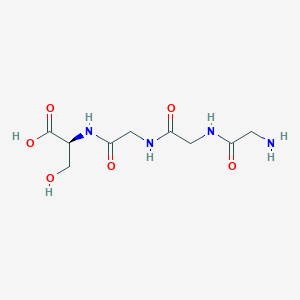
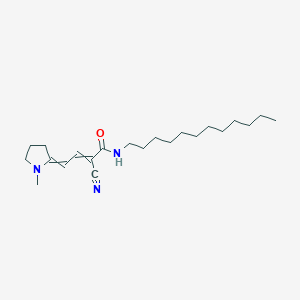
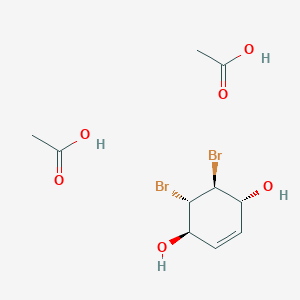
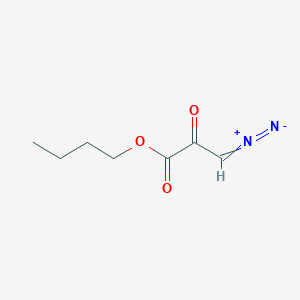
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
